molecular formula C18H18N2O3 B2836410 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1031649-93-0

5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2836410
CAS No.: 1031649-93-0
M. Wt: 310.353
InChI Key: VFDJBYGRAZNZDR-UHFFFAOYSA-N
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Description

5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties

Preparation Methods

The synthesis of 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to various reactions to form the final product. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and sedative effects. Additionally, the compound may interact with other receptors and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be compared with other benzodiazepine derivatives, such as:

    Chlordiazepoxide: Known for its use in the treatment of anxiety and alcohol withdrawal symptoms.

    Diazepam: Widely used for its anxiolytic, anticonvulsant, and muscle relaxant properties.

    Lorazepam: Commonly prescribed for anxiety disorders and as a preoperative sedative.

The uniqueness of this compound lies in its specific structural features and the potential for novel applications in various fields .

Properties

IUPAC Name

5-(3-methoxybenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-11-20(16-9-4-3-8-15(16)19-17(12)21)18(22)13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDJBYGRAZNZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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